2-Bromo-3,6-difluoropyridine

Overview

Description

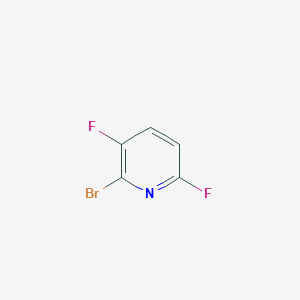

2-Bromo-3,6-difluoropyridine (CAS 1382786-22-2) is a halogenated pyridine derivative with the molecular formula C₅H₂BrF₂N and a molecular weight of 193.98 g/mol . It features bromine at position 2 and fluorine atoms at positions 3 and 6 on the pyridine ring. This compound is widely used as a synthetic intermediate in pharmaceuticals, as demonstrated in patent applications where it undergoes reactions with hydrazine hydrate to form pyrazole derivatives . Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,6-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3,6-difluoropyridine using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The product is then purified through techniques like distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Key Findings:

-

Amine Substitution : Reaction with primary or secondary amines in DMSO at 70–90°C with K₂CO₃ yields mono-substituted pyridines. For example, coupling with morpholine achieves 87% yield under optimized conditions .

-

Base and Solvent Effects : Polar aprotic solvents (e.g., DMSO) and weak bases (e.g., K₂CO₃) enhance selectivity by minimizing side reactions like hydrolysis .

Table 1: Representative SNAr Reactions

| Substrate | Nucleophile | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| This compound | Morpholine | DMSO, K₂CO₃, 70°C, 24 h | 87% | |

| This compound | Piperidine | DMSO, K₂CO₃, 90°C, 24 h | 72% |

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation. Fluorine substituents enhance oxidative addition rates due to electron-deficient aromatic systems.

Sonogashira Coupling

Reaction with terminal alkynes (e.g., phenylacetylene) using Pd(PPh₃)₂Cl₂ and CuI in triethylamine yields ethynyl-substituted pyridines. Steric effects at the 2-position influence reaction efficiency .

Example :

-

Coupling with 4-fluorophenylacetylene at 60°C for 48 hours yields 58% of the bis-ethynylated product .

Table 2: Sonogashira Coupling Examples

| Alkyne | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Fluorophenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 60°C, 48 h | 58% | |

| 2-Chlorophenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | RT, 72 h | 37% |

Suzuki-Miyaura Coupling

Borylation followed by coupling with aryl halides enables biaryl synthesis. Limited data exists for this specific substrate, but analogous difluoropyridines show moderate yields with Pd(OAc)₂ and SPhos ligands .

Reduction Pathways

Catalytic hydrogenation or LiAlH₄ reduces the pyridine ring, though fluorines impede full saturation. Partial reduction products (e.g., dihydropyridines) are observed in preliminary studies .

Reactivity Trends and Challenges

-

Positional Effects : Bromine at the 2-position (ortho to nitrogen) shows lower reactivity compared to meta-substituted analogs, as seen in SNAr studies .

-

Solvent Impact : DMSO enhances reaction rates by stabilizing transition states in SNAr .

-

Byproduct Formation : Competitive displacement of fluorine (para to bromine) is rare due to stronger C–F bonds .

Scientific Research Applications

Medicinal Chemistry

2-Bromo-3,6-difluoropyridine has been identified as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promise in:

- Protein Kinase Inhibition : Research indicates that compounds derived from this compound exhibit inhibitory activity against protein kinase C theta (PKCθ), which is implicated in autoimmune diseases and cancer .

- Antidepressant Activity : Some studies suggest that derivatives of this compound may serve as potential antidepressants by modulating neurotransmitter systems .

Agrochemicals

The compound is also explored for its potential use in agrochemicals. Its fluorinated structure enhances lipophilicity and biological activity, making derivatives suitable for developing new pesticides and herbicides.

Case Study 1: Synthesis of Protein Kinase Inhibitors

A study demonstrated the synthesis of novel protein kinase C theta inhibitors using this compound as a building block. The research involved various synthetic routes to optimize yield and selectivity, resulting in compounds with significant inhibitory activity against PKCθ .

Case Study 2: Antidepressant Derivatives

Another investigation focused on the modification of this compound to develop antidepressant agents. The study highlighted the importance of fluorination in enhancing the pharmacological profile of the resultant compounds, which showed improved efficacy in preclinical models .

Mechanism of Action

The mechanism of action of 2-Bromo-3,6-difluoropyridine is primarily related to its ability to undergo various chemical reactions. The presence of bromine and fluorine atoms in the pyridine ring makes it a versatile intermediate that can participate in nucleophilic substitution and coupling reactions. These reactions enable the formation of diverse organic compounds with potential biological and industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Bromo-2,6-difluoropyridine

- Structure : Bromine at position 3, fluorine at positions 2 and 4.

- Properties: Limited data on physical properties, but its safety data sheet (SDS) classifies it as a serious hazard, requiring prompt medical attention in case of exposure .

- Applications : Likely used in similar pharmaceutical syntheses but with distinct regioselectivity due to bromine positioning.

2-Bromo-3-fluoropyridine (CAS 40273-45-8)

- Structure : Bromine at position 2, fluorine at position 3.

- Properties : Molecular formula C₅H₃BrFN (MW ~177.99).

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS 885952-18-1)

- Structure : Bromine (position 3), chlorine (position 2), and trifluoromethyl (position 6).

- Applications : Serves as a key intermediate in agrochemicals and pharmaceuticals. The trifluoromethyl group enhances lipophilicity, influencing bioavailability .

2-Bromo-3-methylpyridine (CAS 3430-17-9)

- Structure : Bromine at position 2, methyl group at position 3.

- Properties : Molecular formula C₆H₆BrN (MW ~172.02).

- Reactivity : The methyl group is electron-donating, contrasting with fluorine’s electron-withdrawing nature, leading to divergent reactivity in cross-coupling reactions .

Comparative Analysis of Key Attributes

Physical and Chemical Properties

Commercial Availability

Biological Activity

2-Bromo-3,6-difluoropyridine (C₅H₂BrF₂N) is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its unique biological activities. This compound exhibits significant pharmacological properties, particularly related to its interactions with various biological targets, including cytochrome P450 enzymes. This article provides an in-depth examination of its biological activity, synthesis methods, and potential applications.

This compound is characterized by the presence of a bromine atom and two fluorine atoms on the pyridine ring. Its molecular weight is approximately 193.98 g/mol. The compound can be synthesized through several methods, including:

- Bromination of 3,6-difluoropyridine : Using brominating agents such as N-bromosuccinimide under controlled conditions.

- Halogen exchange reactions : Involving treatment with potassium fluoride or cesium fluoride in polar aprotic solvents at elevated temperatures.

These methods allow for precise control over reaction conditions to optimize yield and purity of the product.

Interaction with Cytochrome P450 Enzymes

Research indicates that this compound interacts effectively with cytochrome P450 enzymes, particularly CYP1A2. This interaction suggests potential applications in modifying drug metabolism and enhancing the efficacy of co-administered drugs. The compound's ability to inhibit these enzymes could be leveraged in pharmacology to improve therapeutic outcomes.

Pharmacokinetics and Absorption

The compound exhibits high gastrointestinal absorption , indicating its potential as an effective oral drug candidate. Studies have shown that it may serve as a substrate for various cytochrome P450 enzymes, which are crucial for drug metabolism. This characteristic is particularly valuable in the development of pharmaceuticals that require efficient absorption and metabolism.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-Bromo-3,5-difluoropyridine | C₅H₂BrF₂N | Bromine at position 3 instead of 6 |

| 2-Chloro-3,6-difluoropyridine | C₅H₂ClF₂N | Chlorine instead of bromine |

| 2-Iodo-3,6-difluoropyridine | C₅H₂IF₂N | Iodine substituent affects reactivity |

| 2-Bromo-4-fluoropyridine | C₅H₄BrFN | Different position of fluorine |

This table highlights how variations in halogen substituents and their positions can significantly influence the chemical reactivity and biological activity of pyridine derivatives.

Case Studies and Research Findings

Several studies have documented the biological properties of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-3,6-difluoropyridine with high purity?

Methodological Answer: The synthesis typically involves bromination of 3,6-difluoropyridine derivatives. Two reported methods yield 88% and 42.4% under different conditions:

- Method A: Bromine is added dropwise to (3,6-difluoro-pyridin-2-yl)hydrazine in chloroform at 20–60°C, followed by reflux and purification.

- Method B: Bromine is added to 3,6-difluoro-2-hydrazinylpyridine in chloroform at 60°C, with subsequent quenching and extraction .

Key factors include temperature control, solvent selection (chloroform enhances solubility), and post-reaction neutralization to minimize byproducts.

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: and NMR confirm substitution patterns and fluorine/bromine positions.

- Mass Spectrometry (MS): High-resolution MS verifies molecular weight (193.98 g/mol) and isotopic patterns for bromine.

- HPLC: Purity (>95%) is validated using reverse-phase chromatography with UV detection at 254 nm .

- InChIKey: Cross-referencing SXNOETYVINFCJZ-UHFFFAOYSA-N ensures database consistency .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Storage: Keep in a dry, sealed container under inert atmosphere to prevent hydrolysis or decomposition.

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and eye protection.

- Ventilation: Conduct reactions in a fume hood due to potential bromine/hydrogen bromide release .

Advanced Research Questions

Q. How do electronic effects of fluorine and bromine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects: Fluorine at C3 and C6 increases the electrophilicity of the pyridine ring, facilitating oxidative addition with transition metals (e.g., Pd, Ni).

- Steric and Electronic Tuning: Bromine at C2 acts as a directing group, enabling regioselective Suzuki-Miyaura couplings. Computational studies (DFT) can model charge distribution to predict reaction sites .

- Contradictions in Reactivity: Discrepancies in reported yields may arise from solvent polarity (e.g., DMF vs. THF) or ligand choice (e.g., bipyridines vs. phosphines) .

Q. What strategies resolve low yields in nucleophilic aromatic substitution (SNAr) reactions involving this compound?

Methodological Answer:

- Base Optimization: Use strong bases (e.g., KOtBu) to deprotonate intermediates and accelerate substitution.

- Temperature Gradients: Gradual heating (e.g., 60°C to 100°C) mitigates side reactions like elimination.

- Catalyst Screening: Nickel complexes with bidentate ligands (e.g., P,N-phosphinitooxazolines) enhance turnover in challenging conditions .

Q. How can computational chemistry predict the stability of this compound under varying experimental conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model degradation pathways (e.g., hydrolysis) by analyzing bond dissociation energies (BDEs) and solvent interactions.

- Thermogravimetric Analysis (TGA): Validate thermal stability predictions (e.g., decomposition above 150°C) .

- Hammett Parameters: Quantify substituent effects on reaction rates to optimize synthetic conditions .

Q. What analytical techniques identify and quantify degradation products of this compound?

Methodological Answer:

- GC-MS: Detect volatile byproducts (e.g., 3,6-difluoropyridine) with electron ionization (EI) fragmentation.

- LC-QTOF: Non-targeted screening identifies polar degradation products (e.g., hydroxylated derivatives).

- X-ray Crystallography: Resolve structural changes in recrystallized samples exposed to moisture .

Properties

IUPAC Name |

2-bromo-3,6-difluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2N/c6-5-3(7)1-2-4(8)9-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNOETYVINFCJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.